molecular formula C18H15N3O3S2 B5707785 N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide

Katalognummer B5707785
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: SQVLFUQAZPHESA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide, also known as compound 1, is a synthetic compound that has been synthesized by researchers for various scientific research applications. This compound has been found to have potential therapeutic effects in various diseases, including cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

The mechanism of action of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 involves its binding to the ATP-binding site of PI3K, which inhibits its activity. This leads to the inhibition of downstream signaling pathways such as Akt and mTOR, which are involved in cell survival, growth, and proliferation. Compound 1 also induces apoptosis in cancer cells by activating the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases. In addition, N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects
Compound 1 has been found to have various biochemical and physiological effects. In cancer cells, N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 inhibits the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. This leads to the induction of apoptosis in cancer cells, which is characterized by the activation of caspases and the release of cytochrome c. In addition, N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential therapeutic agent for various autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

Compound 1 has several advantages and limitations for lab experiments. Its advantages include its high potency and selectivity for the PI3K/Akt/mTOR signaling pathway, which makes it a potential therapeutic agent for various diseases. Its limitations include its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. In addition, its stability in biological environments such as blood plasma and tissues is not well understood, which may affect its efficacy and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the research of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1. One direction is to optimize its pharmacokinetics and pharmacodynamics by improving its solubility and stability in biological environments. Another direction is to investigate its potential therapeutic effects in other diseases such as neurodegenerative disorders and metabolic disorders. In addition, the development of analogs and derivatives of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 may lead to the discovery of more potent and selective N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamides for various diseases.

Synthesemethoden

The synthesis of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 involves the reaction of 3-amino-6-bromoimidazo[2,1-b][1,3]thiazole with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 as a white solid, which is then purified using column chromatography. The purity and identity of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 are confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Wissenschaftliche Forschungsanwendungen

Compound 1 has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 has been found to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell survival, growth, and proliferation, and its dysregulation is often observed in cancer cells. Compound 1 has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide 1 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential therapeutic agent for various autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-24-15-5-7-16(8-6-15)26(22,23)20-14-4-2-3-13(11-14)17-12-21-9-10-25-18(21)19-17/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVLFUQAZPHESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.